molecular formula C17H22N4O4 B2682347 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine CAS No. 950249-92-0

4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine

Cat. No.: B2682347
CAS No.: 950249-92-0
M. Wt: 346.387
InChI Key: WCIWZTRNIRABHB-UHFFFAOYSA-N
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Description

4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenylhydrazine with methoxymethyl ketone can form the triazole ring, which is then further reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the triazole ring with morpholine and specific substituents makes it a versatile compound with diverse applications.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-5-(methoxymethyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-14-6-4-13(5-7-14)21-15(12-23-2)16(18-19-21)17(22)20-8-10-24-11-9-20/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIWZTRNIRABHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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